molecular formula C14H20N2O2 B6644801 [2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone

[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone

Cat. No.: B6644801
M. Wt: 248.32 g/mol
InChI Key: KRTLKPBZVXALGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone is a complex organic compound that features both pyrrolidine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with 3-hydroxypropylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be hydrogenated to form a piperidine ring under hydrogenation conditions with catalysts such as platinum or palladium.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with platinum or palladium catalysts

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a piperidine derivative

    Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • **[2-(3-Hydroxypropyl)piperidin-1-yl]-(2-methylpyridin-4-

Properties

IUPAC Name

[2-(3-hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-10-12(6-7-15-11)14(18)16-8-2-4-13(16)5-3-9-17/h6-7,10,13,17H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTLKPBZVXALGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)N2CCCC2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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